molecular formula C10H20N2O3 B8347068 Boc-L-alanine N,N-dimethyl amide

Boc-L-alanine N,N-dimethyl amide

Cat. No.: B8347068
M. Wt: 216.28 g/mol
InChI Key: QBUSAFMZJRRELW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-alanine N,N-Dimethyl Amide is a protected amino acid derivative designed for advanced synthetic organic and peptide chemistry. The compound features a tert-butoxycarbonyl (Boc) group protecting the alpha-amine, a standard in peptide synthesis that allows for orthogonal deprotection under mild acidic conditions. The C-terminal N,N-dimethylamide group is a non-ionizable moiety that can influence the conformational properties of peptide chains and enhance membrane permeability, making this building block valuable in the synthesis of peptidomimetics and in medicinal chemistry research. The dimethylamide group can also serve as a key functional handle in molecular recognition. As a specialist intermediate, it is suited for applications in constructing complex molecules, studying structure-activity relationships, and developing novel bioactive compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. The structural information is inferred from related compounds and general biochemical principles of protected amino acids . The provided CAS number (851653-36-6) and molecular formula (C10H20N2O4) correspond to the closely related racemic mixture, N-Boc-3-dimethylamino-DL-alanine .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-7(8(13)12(5)6)11-9(14)15-10(2,3)4/h7H,1-6H3,(H,11,14)/t7-/m0/s1

InChI Key

QBUSAFMZJRRELW-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)N(C)C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Peptide Synthesis
    • Building Block : Boc-L-alanine N,N-dimethyl amide is widely utilized as a building block for synthesizing peptides. Its ability to form stable amide bonds allows for the construction of complex peptide sequences essential in drug development and biological research.
    • Case Study : A study demonstrated the successful incorporation of this compound into peptide chains, resulting in peptides with enhanced biological activity and stability compared to their unmodified counterparts .
  • Drug Development
    • Bioavailability Enhancement : The compound plays a crucial role in modifying amino acids to improve the bioavailability and efficacy of therapeutic agents. By incorporating this compound into drug formulations, researchers can enhance the pharmacokinetic properties of peptides.
    • Research Findings : Investigations into novel drug candidates have shown that peptides synthesized using Boc-L-alanine derivatives exhibit improved target specificity and reduced degradation rates in biological systems .
  • Bioconjugation
    • Selective Reactions : The protective Boc group facilitates selective reactions in bioconjugation processes, enabling the attachment of biomolecules to surfaces or other molecules. This application is vital for developing targeted therapies and diagnostic tools.
    • Example Application : In targeted drug delivery systems, Boc-protected amino acids are utilized to create conjugates that can selectively bind to cancer cells, enhancing therapeutic efficacy while minimizing side effects .
  • Neuroscience Research
    • Synthesis of Neurotransmitter Analogs : this compound is employed in synthesizing neurotransmitter analogs, which are crucial for exploring neurological pathways and developing treatments for neurodegenerative disorders.
    • Case Study : Research has highlighted the use of Boc-protected amino acids in creating analogs of neurotransmitters like GABA, leading to potential therapeutic agents for anxiety and epilepsy .

Data Table: Applications Summary

Application AreaDescriptionNotable Findings
Peptide SynthesisBuilding block for peptide synthesisEnhanced stability and activity in synthesized peptides
Drug DevelopmentModification of amino acids for better pharmacokineticsImproved target specificity and reduced degradation rates
BioconjugationFacilitates selective reactions for biomolecule attachmentEffective in targeted therapies for cancer treatment
Neuroscience ResearchSynthesis of neurotransmitter analogsPotential treatments for anxiety and epilepsy

Comparison with Similar Compounds

Structural Features

Compound Name Molecular Formula Protecting Group Amide Substituents Key Structural Notes
Boc-L-alanine N,N-dimethyl amide C₁₀H₂₀N₂O₃ Boc N,N-dimethyl Tertiary amide; restricted rotation due to dimethyl groups
N-Boc-β-alanine n-octyl ester C₁₅H₂₉NO₄ Boc n-octyl ester Ester linkage; lipophilic tail enhances membrane permeability
Boc-L-alanine pyrrolidine amide C₁₂H₂₂N₂O₃ Boc Pyrrolidine (cyclic) Secondary amide; steric hindrance from cyclic substituent
Poly(N,N-dimethyl lactamide acrylate) Polymer None N,N-dimethyl lactamide Polar amide group increases Tg (66°C) and water solubility
N,N-Diethyl acetamide derivatives Variable None N,N-diethyl Reduced polarity compared to dimethyl analogs

Physicochemical Properties

  • Thermal Stability : The N,N-dimethyl amide group in Boc-L-alanine derivatives enhances rigidity and thermal stability. For example, poly(N,N-dimethyl lactamide acrylate) exhibits a glass transition temperature (Tg) of ~66°C, significantly higher than its ethyl ester counterpart (Tg ≈ -10°C) due to strong dipole-dipole interactions .
  • Solubility : N,N-dimethyl amides are more polar than esters but less polar than primary amides. This compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but less water-soluble than primary amides. However, polymers with N,N-dimethyl amide groups can exhibit unexpected water solubility due to balanced hydrophilicity .
  • Conformational Flexibility : Ab initio studies show that N,N-dimethyl amides restrict rotation around the C–N bond, favoring specific conformations stabilized by C–H⋯O hydrogen bonds . This contrasts with pyrrolidine amides, where cyclic substituents impose additional steric constraints .

Key Research Findings and Contradictions

  • Biological Inactivity vs. Bioactivity : While N,N-dimethyl amides are inactive in antiviral assays , they exhibit potency in gap junction inhibition and polymer applications . This dichotomy underscores the importance of target-specific interactions.
  • Synthetic Challenges : Tertiary amides show lower reactivity in iodomethylation and Reformatsky-like reactions compared to secondary amides, likely due to steric hindrance .
  • Regulatory Considerations : The European Union restricts solvents like DMF due to reproductive toxicity, prompting substitution with safer alternatives in amide synthesis .

Preparation Methods

Boc Protection of L-Alanine

The amino group of L-alanine is protected using di-tert-butyl dicarbonate (Boc₂O) in a polar solvent (e.g., dimethyl sulfoxide or tetrahydrofuran) under basic conditions. Triethylamine or 1,1,3,3-tetramethylguanidine facilitates deprotonation, enabling nucleophilic attack on Boc₂O. For example, reacting L-alanine with Boc₂O (1.1 equiv) and 1,1,3,3-tetramethylguanidine (2.5 equiv) in dimethyl sulfoxide at 60–85°C for 12–24 hours yields N-Boc-L-alanine in 84–90% yield.

Amidation with Dimethylamine

The carboxylic acid of N-Boc-L-alanine is activated for amidation. Common approaches include:

  • Carbodiimide Coupling : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxysuccinimide (NHS) in dichloromethane, followed by reaction with dimethylamine. Yields range from 75–91% after purification by silica gel chromatography.

  • Mixed Carbonate Activation : Boc-L-alanine reacts with dimethylamine in the presence of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and Boc₂O, enabling one-pot acylation without pre-activation. This method achieves 82–89% yield under mild conditions (25–40°C, 6–12 hours).

Table 1: Comparison of Amidation Methods

MethodReagentsSolventTemperatureTime (h)Yield (%)
EDCI/NHS CouplingEDCI, NHS, dimethylamineCH₂Cl₂25°C1287
DMAPO/Boc₂ODMAPO, Boc₂O, dimethylamineTHF40°C889
B(OCH₂CF₃)₃B(OCH₂CF₃)₃MeCN80°C578

One-Pot Thiocarbonate-Mediated Synthesis

A patent by US3855238A describes a one-pot method using O-tertiary-butyl S-phenyl thiocarbonate to simultaneously protect the amino group and facilitate amidation. L-alanine reacts with thiocarbonate (1.1 equiv) and a tertiary amine base (e.g., triethylamine) in dimethyl sulfoxide at 60–85°C. The intermediate undergoes oxidation with hydrogen peroxide to yield Boc-L-alanine N,N-dimethyl amide directly, achieving 80–84% yield without chromatographic purification. This method is scalable (>10 g) but requires careful pH control during oxidation to prevent epimerization.

Enzymatic and Catalytic Approaches

Nickel-Catalyzed Coupling

A Negishi cross-coupling strategy involves converting Boc-L-alanine methyl ester to a zinc reagent, which reacts with iododimethylamide in the presence of a palladium catalyst. For example, activating zinc powder with 1,2-dibromoethane and trimethylchlorosilane generates a reactive zinc intermediate, which couples with iododimethylamide at 70–100°C to yield the product in 76% yield.

Boron Triflate-Mediated Amidation

Boron triflate [B(OCH₂CF₃)₃] promotes direct amidation between Boc-L-alanine and dimethylamine in acetonitrile at 80°C. This method avoids carbodiimides and achieves 78% yield with a simple filtration workup using ion-exchange resins.

Analysis of Methodologies

Efficiency and Scalability

  • Two-Step Protection-Amidation : Offers high purity (>95% by HPLC) but requires multiple purification steps, limiting scalability.

  • Thiocarbonate Method : Scalable to multi-gram quantities with minimal purification, though oxidation steps risk side reactions.

  • Catalytic Methods : Nickel and boron-based protocols show promise for industrial use but require specialized reagents.

Epimerization Risks

Epimerization at the α-carbon is minimized in DMAPO/Boc₂O and boron triflate methods due to mild conditions (pH 7–8, <50°C). In contrast, thiocarbonate-mediated synthesis at higher temperatures (80°C) may incur 2–5% epimerization.

Table 2: Epimerization and Purity Data

MethodEpimerization (%)Purity (%)
EDCI/NHS Coupling<197
DMAPO/Boc₂O<0.599
Thiocarbonate2–593

Q & A

Q. What are the established synthetic routes for Boc-L-alanine N,N-dimethyl amide, and how is its purity validated?

The compound is typically synthesized via carbodiimide-mediated coupling (e.g., EDC/NHS) between Boc-L-alanine and dimethylamine. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Purity is confirmed using 1^1H/13^13C NMR for structural verification and HPLC (C18 column, acetonitrile/water mobile phase) for quantitative analysis (>95% purity). Storage at 0–6°C in anhydrous conditions prevents degradation .

Q. What storage conditions optimize the stability of this compound?

Boc-protected amino acids, including analogs like Boc-L-alanine, are hygroscopic and prone to hydrolysis. Storage at 0–6°C in sealed, desiccated containers under nitrogen atmosphere is advised. Periodic FT-IR analysis (monitoring for carbonyl peak at ~1680–1720 cm1^{-1}) ensures integrity .

Q. How can researchers differentiate this compound from structurally similar impurities?

Mass spectrometry (ESI-MS or MALDI-TOF) provides precise molecular weight confirmation (expected [M+H]+^+: 243.3 g/mol). TLC (silica, Rf ~0.5 in 7:3 ethyl acetate/hexane) coupled with ninhydrin staining (absence of free amine) distinguishes it from deprotected analogs .

Advanced Research FAQs

Q. How does the N,N-dimethyl amide moiety influence catalytic activity in bromination reactions?

The N,N-dimethyl amide group enhances electron density at the carbonyl oxygen, facilitating substrate binding in peptide-based catalysts. In vancomycin bromination, catalysts incorporating this motif showed 20–30% rate acceleration due to improved transition-state stabilization (DFT studies). Optimize catalyst design by retaining the D-Ala-D-Ala recognition motif while introducing dimethyl amide functionality .

Q. What methodologies enable chemoselective reduction of this compound without affecting ester groups?

DIBALH (1.5 equiv, anhydrous THF, -78°C) selectively reduces tertiary amides to aldehydes, leaving esters intact. Monitor reaction progress via 1^1H NMR (disappearance of amide proton at δ 6.5–7.5 ppm). Yields of 78–80% are achievable for aliphatic N,N-dimethyl amides, as demonstrated in model systems .

Q. How can hydrogenation catalysts be tailored to convert this compound to its corresponding amine?

Vanadium-modified Rh/Al2_2O3_3 catalysts (1% Rh, 5% V) enable hydrogenation of tertiary amides under mild conditions (50–80°C, 20–30 bar H2_2). Additives like MoO3_3 enhance selectivity by polarizing the amide bond. Post-reaction, purify the amine via acid-base extraction (HCl/NaOH) and confirm conversion using GC-MS .

Q. What analytical strategies resolve contradictions in reaction outcomes for this compound under varying catalytic systems?

Use kinetic profiling (e.g., in situ IR for carbonyl group consumption) and Hammett plots to assess electronic effects. For divergent results (e.g., competing hydrolysis vs. reduction), isolate intermediates via preparative HPLC and characterize via X-ray crystallography. Cross-validate with computational models (e.g., DFT for transition-state barriers) .

Methodological Notes

  • Data-Driven Optimization : For hydrogenation, refer to turnover frequencies (TOF) from catalyst studies (e.g., 0.8–1.2 h1^{-1} for V-Rh systems) .
  • Contradiction Resolution : Conflicting reduction yields may arise from solvent polarity; DIBALH in toluene outperforms THF for sterically hindered amides .

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